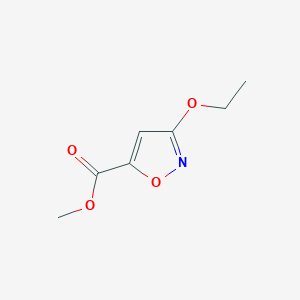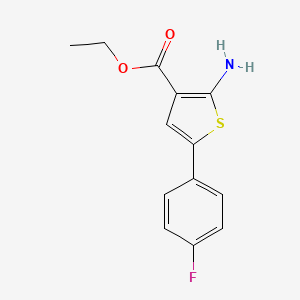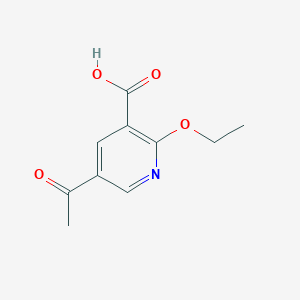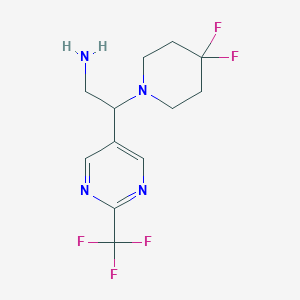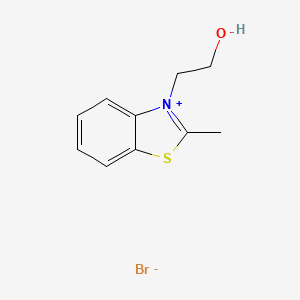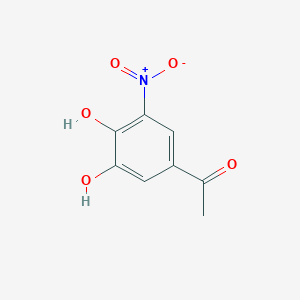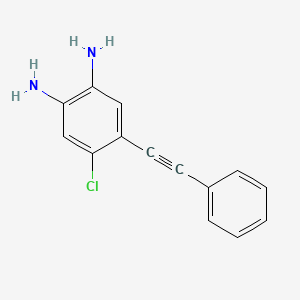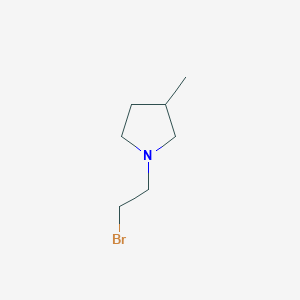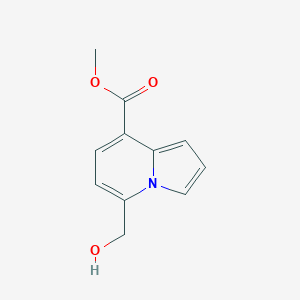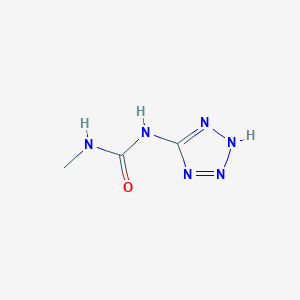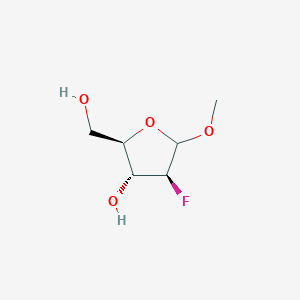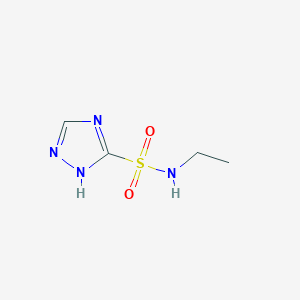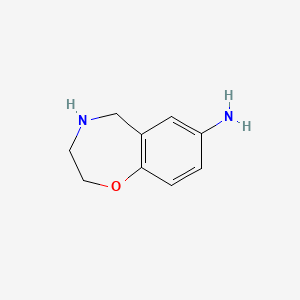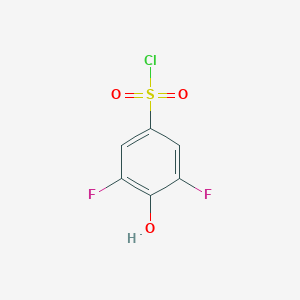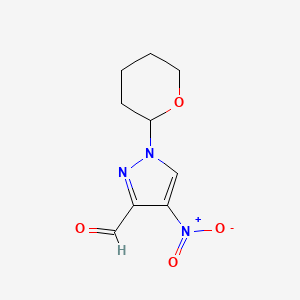
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde
描述
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, an oxan-2-yl group, and a carbaldehyde group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a pyrazole derivative followed by the introduction of the oxan-2-yl group and the carbaldehyde group. The reaction conditions often include the use of strong acids or bases, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with the handling of nitro compounds and strong reagents.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under specific temperatures and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Chemistry: 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology: In biological research, the compound can be used to study the effects of nitro and pyrazole groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring may bind to specific enzymes or receptors, modulating their activity. The oxan-2-yl and carbaldehyde groups can further influence the compound’s reactivity and binding affinity.
相似化合物的比较
4-Nitro-1-(oxan-2-yl)-1H-pyrazole: Lacks the carbaldehyde group.
4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-methanol: Contains a methanol group instead of a carbaldehyde group.
4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.
Uniqueness: 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and potential applications. The combination of the nitro, oxan-2-yl, and carbaldehyde groups makes it a versatile compound for various research and industrial purposes.
属性
CAS 编号 |
518990-08-4 |
|---|---|
分子式 |
C9H11N3O4 |
分子量 |
225.20 g/mol |
IUPAC 名称 |
4-nitro-1-(oxan-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H11N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5-6,9H,1-4H2 |
InChI 键 |
JNXUHFBJQROOSR-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=C(C(=N2)C=O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
